Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-7-5-6-10-20(17)27-16-21(25)23-15-18-11-13-24(14-12-18)22(26)28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTVJHEVVXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the o-Tolyloxy Group: The o-tolyloxy group can be attached through an etherification reaction using o-tolyl alcohol and a suitable leaving group, such as a halide.
Final Coupling: The final step involves coupling the phenyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other suitable leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring, an acetamido group, and a phenyl moiety. Its molecular formula is , with a molecular weight of approximately 300.39 g/mol. The structural features suggest potential interactions with biological targets, making it a candidate for pharmaceutical development.
Pharmacological Applications
- Antimicrobial Activity : Studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, research has shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting that phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate could be effective against infections caused by resistant bacteria .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines in vitro suggests that this compound may help in managing inflammatory diseases .
- Neurological Applications : Given its structural similarity to known neuroactive compounds, this piperidine derivative may interact with neurotransmitter systems. Research into related compounds has shown potential for treating neurological disorders, including anxiety and depression, by modulating neurotransmitter release .
Biochemical Mechanisms
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain .
- Receptor Modulation : The compound may act on various receptors, including NMDA receptors implicated in neurodegenerative diseases. Research into related piperidine derivatives has highlighted their ability to modulate receptor activity, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several piperidine derivatives, including this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness compared to standard antibiotics .
- Inflammation Model : In an experimental model of inflammation, the compound was tested for its ability to reduce edema and inflammatory markers. The results demonstrated a notable reduction in swelling and cytokine levels, supporting its potential use as an anti-inflammatory agent .
- Neuropharmacological Assessment : In behavioral studies assessing anxiety-like behaviors in rodents, administration of this compound resulted in reduced anxiety levels compared to controls, indicating its potential as an anxiolytic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent-Driven Lipophilicity :
- The o-tolyloxy group in the target compound increases lipophilicity (predicted LogP ~3.2) compared to BG15236 (LogP ~2.8) due to the methyl group’s hydrophobic contribution. This may enhance membrane permeability but reduce aqueous solubility .
- CHEMBL1684030’s tetrazolylphenyl group introduces polarity (6 hydrogen bond acceptors) but retains moderate LogP (2.9), balancing permeability and solubility .
Carbamate vs. Carboxylic Acid Functionality :
- The phenyl carbamate in the target compound and BG15236 provides metabolic stability compared to the carboxylic acid in the hydrochloride derivative . The latter’s ionizable group (carboxylic acid) likely improves solubility but reduces bioavailability.
Biological Activity
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an acetamido group, and a phenyl ester functional group. Its structure can be represented as follows:
This unique arrangement contributes to its biological activity, particularly in the context of drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- NMDA Receptors : It has been reported that derivatives similar to this compound act as antagonists at NMDA receptors, which are critical in neuropharmacology and the treatment of neurological disorders .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to various therapeutic effects.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Studies have highlighted the ability of related compounds to inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| NMDA Receptor Inhibition | Modulates neurotransmitter activity |
Case Study: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The IC50 values were comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Q & A
Basic: What synthetic strategies are optimized for producing Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate?
Answer:
The compound’s synthesis involves multi-step reactions, often starting with functionalization of the piperidine core. A common approach includes:
Piperidine ring activation : Boc-protected piperidine derivatives are used to enable regioselective substitution .
Amide coupling : Reaction of 2-(o-tolyloxy)acetic acid with a piperidine-4-methylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamido linkage .
Esterification : Introduction of the phenyl carboxylate group using activated carbonyl reagents (e.g., phenyl chloroformate) under anhydrous conditions .
Key considerations : Optimize reaction temperature (e.g., 0–5°C for coupling steps to minimize racemization) and use chromatographic purification (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
Basic: How is structural characterization validated for this compound?
Answer:
Structural validation relies on:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .
- X-ray crystallography (if available): Resolves stereochemistry of the piperidine ring and acetamido linkage .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
Key SAR insights from analogs include:
Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Answer:
Contradictions arise from assay-specific variables:
Dose dependency : Test a broad concentration range (e.g., 0.1–100 µM) to differentiate bacteriostatic (MIC ~10 µM) vs. cytotoxic (IC₅₀ <5 µM) effects .
Cell line variability : Compare Gram-positive (e.g., S. aureus) and cancer (e.g., HeLa) cell lines under standardized conditions (e.g., RPMI-1640 media, 48h exposure) .
Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., apoptosis vs. membrane disruption) .
Advanced: What strategies mitigate poor aqueous solubility in in vivo studies?
Answer:
Improve bioavailability via:
- Prodrug design : Introduce phosphate esters at the piperidine nitrogen, which hydrolyze in plasma to release the active compound .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles (size <200 nm) to enhance solubility by 10–20 fold .
- Co-solvent systems : Prepare stock solutions in DMSO/PEG-400 (1:4 v/v) for intraperitoneal administration .
Basic: What analytical methods ensure batch-to-batch consistency in synthesis?
Answer:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in water) to monitor purity (>95%) and detect impurities (e.g., unreacted o-tolyloxy precursors) .
- Karl Fischer titration : Confirm moisture content <0.1% to prevent ester hydrolysis during storage .
- Chiral HPLC : Verify enantiomeric excess (>99%) if asymmetric centers are present .
Advanced: How is metabolic stability assessed for preclinical development?
Answer:
- In vitro assays :
- Liver microsomes : Incubate with NADPH (1 mM, 37°C) and measure parent compound depletion over 60 min .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In silico tools : Predict metabolic hotspots (e.g., piperidine N-dealkylation) using software like Schrödinger’s ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
